6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Description
6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a brominated tetralin-derived secondary amine, structurally characterized by a bromine substituent at the 6-position of the tetrahydronaphthalene (THN) ring and an N-methyl group at the 2-amine position, forming a hydrochloride salt. The molecular weight of the free base can be inferred as approximately 254.1 g/mol (C₁₁H₁₅BrN), with the hydrochloride salt adding 36.46 g/mol. No direct synthesis protocols or pharmacological data for this compound are provided in the evidence, necessitating extrapolation from structurally related compounds.
Properties
IUPAC Name |
6-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h2,4,6,11,13H,3,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGHSMOFWNLYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C=CC(=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287332-37-8 | |
| Record name | 6-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-bromo-N-methyl-THN-2-amine hydrochloride with structurally and pharmacologically related tetralin amines, focusing on substituent positions, amine groups, salt forms, and receptor interactions.
Table 1: Structural and Pharmacological Comparison of THN Derivatives
Key Observations:
Substituent Position and Receptor Selectivity :
- The 6-bromo-N-methyl-THN-2-amine ’s bromine at position 6 distinguishes it from 4-substituted analogs (e.g., 4-phenyl or 4-cyclohexyl derivatives) . Position 4-substituted compounds exhibit stereoselective 5-HT2 receptor modulation, while bromine at position 6 may alter steric and electronic interactions with CNS receptors.
- 5-Methoxy-N-propyl-THN-2-amine (position 5 methoxy) demonstrates dopamine D2/D3 agonism, highlighting how electron-donating groups (e.g., OMe) at specific positions influence dopaminergic activity .
Amine Substitution and Salt Form :
- Tertiary amines (e.g., N,N-dimethyl derivatives) show higher 5-HT2 receptor affinity than secondary amines, as seen in trans-4-(3′-Cl-Ph)-N,N-diMe-THN-2-amine (Ki = 8–12 nM) .
- Hydrochloride salts enhance solubility and bioavailability, critical for in vivo efficacy (e.g., (−)-MBP’s use in phMRI studies) .
Stereochemistry and Activity :
- Enantiomers of 4-substituted THN derivatives exhibit reversed stereoselectivity (e.g., [2S,4R]-4-Cl-PAT shows higher 5-HT2C affinity than [2R,4S]) . The absence of stereochemical data for 6-bromo-N-methyl-THN-2-amine limits activity predictions.
Physicochemical Properties :
- Melting points for crystalline analogs (e.g., trans-4-cyclohexyl-N,N-diMe-THN-2-amine: 137–139°C) contrast with oily derivatives (e.g., trans-4-cyclooctyl analog), suggesting bromine’s bulky nature may favor solid-state stability .
Biological Activity
6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride is a brominated organic compound notable for its unique chemical structure and potential biological activities. This compound has garnered attention in scientific research due to its applications in medicinal chemistry and its interactions with biological systems.
- Molecular Formula : C11H14BrN·HCl
- Molecular Weight : 276.6 g/mol
- CAS Number : 2287332-37-8
- Physical State : Powder at room temperature
- Purity : Typically around 95% in commercial preparations .
Synthesis
The synthesis of 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride can be achieved through the bromination of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine using bromine in solvents such as dichloromethane. The tetrahydronaphthalene structure is formed via reduction processes involving suitable precursors like 6-bromo-naphthalene-2-carboxylic acid.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride. For instance:
- Case Study 1 : A derivative exhibited significant cytotoxic activity against various cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin. The structure–activity relationship (SAR) indicated that specific substitutions on the phenyl ring were crucial for enhancing activity .
Neuropharmacological Effects
Research indicates that compounds with similar structures may influence neurotransmitter systems:
- Dopaminergic Activity : Preliminary studies suggest potential interactions with dopamine receptors, which could imply applications in treating neurodegenerative diseases.
Antimicrobial Activity
Compounds in this class have shown promising antimicrobial properties:
- Case Study 2 : A related compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of electron-withdrawing groups was essential for this activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride | Trifluoroethyl group | Enhanced anticancer activity |
| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks N-methyl group | Reduced neuropharmacological effects |
The biological activity of 6-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride is hypothesized to involve:
- Receptor Binding : Interaction with specific neurotransmitter receptors.
- Cell Cycle Modulation : Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
